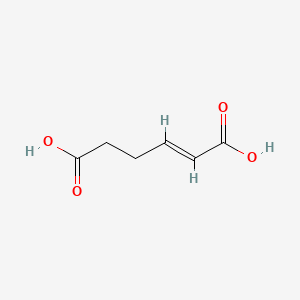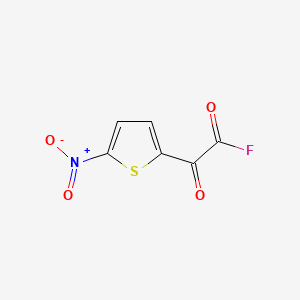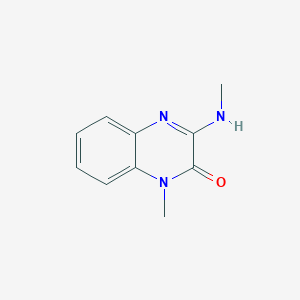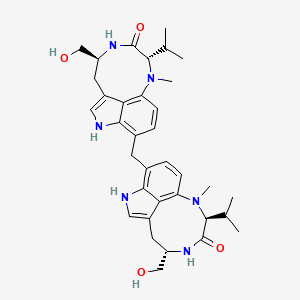
Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-3-chloro-4-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-3-chloro-4-hydroxy- is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzamide core with various functional groups, including amino, chloro, and hydroxy groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-3-chloro-4-hydroxy- typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a substituted urea, the pyrimidine ring is constructed through cyclization reactions.
Functional Group Introduction: Amino, chloro, and hydroxy groups are introduced via substitution reactions, often using reagents like ammonia, chlorine gas, and hydroxylating agents.
Benzamide Formation: The final step involves coupling the pyrimidine derivative with a benzoyl chloride to form the benzamide structure.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlled temperatures, pressures, and the use of catalysts to enhance reaction rates.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Halogen atoms, such as chlorine, can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).
Substitution Reagents: Sodium hydroxide (NaOH), ammonia (NH₃).
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Serves as a precursor in the preparation of heterocyclic compounds.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its therapeutic potential in treating various diseases.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of new materials with specific chemical properties.
- Applied in the formulation of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-3-chloro-4-hydroxy- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Benzamide Derivatives: Compounds with similar benzamide structures but different substituents.
Pyrimidine Derivatives: Compounds with variations in the pyrimidine ring structure.
Uniqueness:
- The specific combination of functional groups (amino, chloro, hydroxy) in Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-3-chloro-4-hydroxy- imparts unique chemical reactivity and biological activity.
- Its ability to undergo diverse chemical reactions makes it a versatile compound in synthetic chemistry and pharmaceutical research.
This detailed overview provides a comprehensive understanding of Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-3-chloro-4-hydroxy-, covering its synthesis, reactions, applications, and unique properties
Properties
CAS No. |
102587-97-3 |
|---|---|
Molecular Formula |
C17H21ClN4O4 |
Molecular Weight |
380.8 g/mol |
IUPAC Name |
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-3-chloro-4-hydroxybenzamide |
InChI |
InChI=1S/C17H21ClN4O4/c1-3-7-21-14(19)13(16(25)22(8-4-2)17(21)26)20-15(24)10-5-6-12(23)11(18)9-10/h5-6,9,23H,3-4,7-8,19H2,1-2H3,(H,20,24) |
InChI Key |
MBQHOQBJWLKCQB-UHFFFAOYSA-N |
SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2=CC(=C(C=C2)O)Cl)N |
Canonical SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2=CC(=C(C=C2)O)Cl)N |
Synonyms |
Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-3-chloro-4-hydroxy- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,5S,8R,9S,11R,14S,16R,17R,18R)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-16,19-diol](/img/structure/B566453.png)

![[(1R,3R,7R,8R,9S,10R,11S,12R)-10,12-dihydroxy-1,8-dimethyl-4-methylidene-5-oxo-12-propan-2-yl-9-tricyclo[9.3.0.03,7]tetradecanyl] acetate](/img/structure/B566458.png)
![hexasodium;1-[6-[4-[2-[4-[[6-(3-carboxylatopyridin-1-ium-1-yl)-4-[3-(1-oxidoethylideneamino)-4-[(8-sulfo-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]imino-1H-1,3,5-triazin-2-ylidene]amino]-2-sulfophenyl]ethenyl]-3-sulfophenyl]imino-4-[3-(1-oxidoethylideneamino)-4-[(8-sulfo-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]imino-1H-1,3,5-triazin-2-yl]pyridin-1-ium-3-carboxylate](/img/structure/B566459.png)


![Bicyclo[2.2.1]heptane-2-carbonyl chloride, 6-ethylidene-](/img/structure/B566467.png)

![Prop-2-enimidate;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride;hydrochloride](/img/structure/B566473.png)
